SR 121463 is a nonpeptide aquaretic compound with potent selective antagonism of the vasopressin V2 (V1b) receptor subtype. It is a candidate for control of hyponatremia and in the treatment of syndrome of inappropriate secretion of anti-diuretic hormone (SIADH).
Satavaptan is under investigation in clinical trial NCT00359437 (Satavaptan in the Prevention of Ascites Recurrence in Patients With Ascites Due to Cirrhosis of the Liver).
Satavaptan
CAS No.: 185913-78-4
Cat. No.: VC0004126
Molecular Formula: C33H45N3O8S
Molecular Weight: 643.8 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185913-78-4 |
---|---|
Molecular Formula | C33H45N3O8S |
Molecular Weight | 643.8 g/mol |
IUPAC Name | N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide |
Standard InChI | InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37) |
Standard InChI Key | QKXJWFOKVQWEDZ-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC |
Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC |
Appearance | Solid powder |
Introduction
Pharmacological Profile of Satavaptan
Chemical Structure and Receptor Affinity
Satavaptan is a nonpeptide compound with the chemical name 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro-[4-(2-morpholinoethoxy)cyclohexane]indol-2-one . Its design enables high selectivity for vasopressin V2 receptors, demonstrated by binding affinity studies:
-
V2 receptor inhibition: Ki = 0.64–4.1 nM (human, rat, bovine)
-
Receptor specificity: >100-fold selectivity over V1A, V1B, and oxytocin receptors
This specificity minimizes off-target effects, distinguishing it from non-selective vasopressin antagonists.
Mechanism of Action
Satavaptan antagonizes vasopressin-mediated water reabsorption through precise molecular interactions:
-
V2 receptor blockade: Prevents vasopressin-induced cAMP production in renal collecting duct cells .
-
Aquaporin-2 regulation: Reduces apical membrane expression of AQP2 water channels, impairing water permeability .
-
Hormonal feedback: Acute administration increases plasma vasopressin (+1 pg/ml per 1% plasma osmolality change) and aldosterone levels as compensatory responses .
Table 1: Aquaretic Effects in Animal Models
Species | Dose (mg/kg) | Urine Flow Rate Increase | Urine Osmolality Decrease | Duration |
---|---|---|---|---|
Rat (IV) | 0.003–0.3 | 2.5–4.8 mL/h | 800–1200 mOsm/kg | 6–24 h |
Rat (Oral) | 0.03–10 | 1.8–3.2 mL/h | 600–950 mOsm/kg | 6–12 h |
Dog (Oral) | 1–5 | 3.1–5.4 mL/h | 700–1100 mOsm/kg | 8–18 h |
Data derived from Serradeil-Le Gal et al. (2002) and Pouzet et al. (2004) studies
Clinical Applications in Cirrhosis and Ascites
Hyponatremia Correction
A randomized trial (N=46) demonstrated satavaptan's efficacy in cirrhosis-associated hyponatremia :
-
25 mg/day group: Serum [Na+] increased from 128 ± 4 to 136 ± 3 mmol/L (p = 0.011)
-
50 mg/day group: Normalization to 140 ± 6 mmol/L (p < 0.0001)
-
Response rates: 79–83% vs. 13% placebo (≥5 mmol/L increase or normalization)
Notably, 21% of high-dose recipients developed hypernatremia (Na+ >145 mmol/L), necessitating careful monitoring .
Ascites Management
Three phase III trials (N=1,200) yielded mixed results :
Study 1 (Uncomplicated Ascites, N=463):
-
Primary endpoint (ascites worsening): HR 0.89 (95% CI 0.72–1.10; p=NS)
-
Secondary outcomes:
Study 2 (Refractory Ascites, N=497):
Study 3 (Prevention of Recurrence, N=240):
-
Paracentesis frequency: 1.2 vs. 1.5/patient (placebo; p=0.07)
Emerging Therapeutic Applications
Polycystic Kidney Disease
Preclinical models show:
-
Cyst volume reduction: 38–42% vs. controls (p<0.01)
Renal Cell Carcinoma
In vitro studies demonstrate:
-
Tumor growth inhibition: 45–60% at 10 μM concentrations
Pharmacokinetic Properties
Parameter | Value | Notes |
---|---|---|
Bioavailability | 60–75% | Dose-proportional (5–50 mg) |
Tmax | 3 h | Unaffected by food |
Half-life | 14–17 h | Allows once-daily dosing |
Protein binding | 94.5–96% | Primarily albumin |
Excretion | Feces (78%), urine (22%) | CYP3A4-mediated metabolism |
Satavaptan's V2 receptor specificity offers distinct advantages in hyponatremia management, though ascites trial results underscore the need for patient stratification. Ongoing research should:
-
Clarify mortality risks in refractory ascites subgroups
-
Explore combination therapies with aldosterone antagonists
-
Investigate long-term renal outcomes in polycystic kidney disease
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume